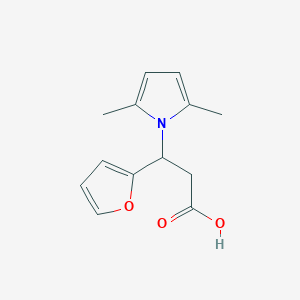

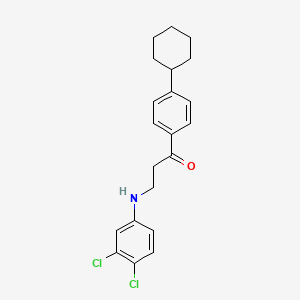

![molecular formula C20H20N4O2 B2951821 1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2-ethoxyphenyl)urea CAS No. 2034321-14-5](/img/structure/B2951821.png)

1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2-ethoxyphenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Urea, also known as carbamide, is a highly significant organic compound with the formula CO(NH2)2 . It plays a crucial role in a number of biological and industrial contexts, which is attributed to its unique chemical properties and composition .

Synthesis Analysis

Ureas have been traditionally synthesized by methodologies mainly based on the use of dangerous reagents such as phosgene and isocyanates . In recent years, these reagents have been increasingly substituted by cleaner alternative and inherently safer compounds .Chemical Reactions Analysis

Urea can undergo a variety of chemical reactions. For example, it can be hydrolyzed to produce ammonia and carbon dioxide . In addition, urea can be used in the denaturation of proteins, a process that involves breaking down the complex structure of proteins into their constituent amino acids .Physical And Chemical Properties Analysis

Urea is a solid at room temperature and is highly soluble in water . It is also hygroscopic, meaning it readily absorbs moisture from the air .Wissenschaftliche Forschungsanwendungen

Urea Oxidation Reaction (UOR) for Hydrogen Production

The urea oxidation reaction (UOR) is a critical process for urea-assisted water splitting to produce hydrogen. This compound can potentially serve as an efficient electrocatalyst, promoting the UOR by overcoming the sluggish kinetics associated with the reaction . The ability to facilitate this reaction opens up avenues for sustainable hydrogen production, which is a cornerstone of the emerging hydrogen economy.

Direct Urea Fuel Cells

In direct urea fuel cells, the compound can be utilized to enhance the electrochemical degradation of urea-containing wastewater. By serving as a catalyst, it can improve the efficiency of fuel cells that use urea as a fuel source, thus contributing to the development of more sustainable energy systems .

Electrocatalysis in Alkaline Media

The compound’s role in electrocatalysis, particularly in alkaline media, is significant for energy-saving hydrogen production. It can act as a non-precious material catalyst, which is especially relevant given the abundance of nickel-based catalysts and the ongoing efforts to improve their performance .

Bifunctional Electrocatalyst Development

The research into this compound can lead to the development of advanced bifunctional electrocatalysts. These catalysts are essential for enhancing both the kinetics and thermodynamics of reactions like urea electrolysis, which is pivotal for energy-efficient hydrogen production .

Solar-Driven Urea Electrolysis

This compound could play a role in the advancement of solar-driven urea electrolysis. By integrating with solar energy systems, it can help in harnessing renewable energy sources for the electrolysis process, thereby reducing the reliance on conventional energy sources .

Mechanistic Insights into Urea-Based Technologies

Understanding the reaction mechanism of UOR is crucial for the design of efficient electrocatalysts. The compound can provide insights into the generation of catalytically active species and the construction of dual active sites, which are vital for the practical application of urea-based technologies .

Wirkmechanismus

Target of Action

For instance, some urea derivatives inhibit bacterial type II topoisomerases . More research is needed to identify the specific targets of this compound.

Mode of Action

Urea derivatives often work by interacting with their targets and causing changes in their function . The specific interactions and resulting changes caused by this compound require further investigation.

Biochemical Pathways

Urea is known to be involved in the urea cycle, which converts toxic nitrogenous compounds to excretable urea

Pharmacokinetics

Pharmacokinetics is crucial as it determines the onset, duration, and intensity of a drug’s effect

Result of Action

The action of urea derivatives can lead to various outcomes depending on their targets and mode of action . More research is required to describe the specific effects of this compound’s action.

Action Environment

One study reports a urea cryptand’s ability to bind sulfate in water, suggesting that the compound’s action can be influenced by its environment

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2-ethoxyphenyl)-3-[(2-pyridin-4-ylpyridin-3-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-2-26-18-8-4-3-7-17(18)24-20(25)23-14-16-6-5-11-22-19(16)15-9-12-21-13-10-15/h3-13H,2,14H2,1H3,(H2,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDPXPLJDFGLRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2-ethoxyphenyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

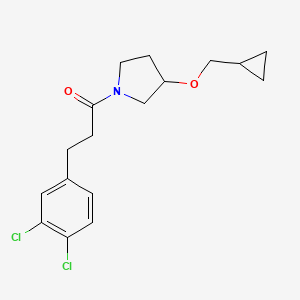

![N-(4-ethylphenyl)-2-(1-oxo-7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B2951741.png)

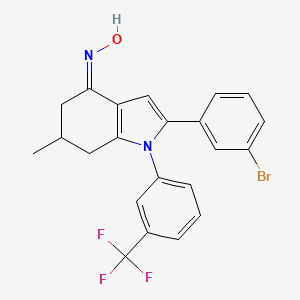

![3-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2951742.png)

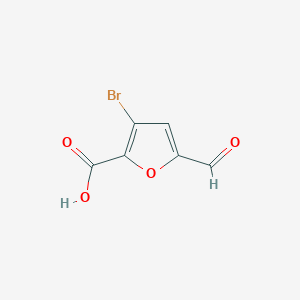

![10,13-Dimethyl-17-[(trimethylsilyl)oxy]-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolane]-17-carbonitrile](/img/structure/B2951743.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-methylisoxazol-3-yl)propanamide](/img/structure/B2951751.png)

![N-((2-methoxypyridin-4-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2951754.png)

![(2E)-3-[4-(Allyloxy)-2-chloro-5-methoxyphenyl]acrylic acid](/img/structure/B2951755.png)

![7-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]heptanoic acid](/img/structure/B2951758.png)

![4-(Dimethylamino)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2951760.png)

![(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2951761.png)